3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide is a compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide involves several steps. One common method includes the reaction of 4-chlorobenzohydrazide with ethyl cyanoacetate to form 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with cyclopentylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent
Medicine: Research indicates its potential use in developing new drugs for treating bacterial and fungal infections
Industry: It can be used in the development of new materials with specific properties, such as improved stability and reactivity
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition disrupts normal cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide can be compared with other oxadiazole derivatives, such as:
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Studied for its antiproliferative and apoptotic activities.
Properties
CAS No. |
900288-65-5 |
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Molecular Formula |
C16H18ClN3O2 |
Molecular Weight |
319.78 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide |
InChI |
InChI=1S/C16H18ClN3O2/c17-12-7-5-11(6-8-12)16-19-15(22-20-16)10-9-14(21)18-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,18,21) |
InChI Key |
IECQREYPFLJVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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